molecular formula C17H13Cl2N3O3S B231249 N-{5-[(2,4-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-4-methoxybenzamide

N-{5-[(2,4-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-4-methoxybenzamide

Cat. No.: B231249
M. Wt: 410.3 g/mol
InChI Key: JHWXCYBRFYTPPL-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-{5-[(2,4-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-4-methoxybenzamide involves several steps. The reaction of 2-amino-5-(2,4-dichlorophenoxy)methyl)-1,3,4-thiadiazole with substituted acyl chloride yields the desired amide in good yield . The reaction conditions typically involve the use of a dehydrating agent such as phosphorus oxychloride (POCl3) and various substituted acyl chlorides . The industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities.

Chemical Reactions Analysis

N-{5-[(2,4-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-4-methoxybenzamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4) . The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

N-{5-[(2,4-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-4-methoxybenzamide is unique compared to other similar compounds due to its specific chemical structure and broad-spectrum biological activities. Similar compounds include other 1,3,4-thiadiazole derivatives, such as 2-amino-5-substituted-1,3,4-thiadiazoles . These compounds also exhibit biological activities but may differ in their specific applications and effectiveness .

Properties

Molecular Formula

C17H13Cl2N3O3S

Molecular Weight

410.3 g/mol

IUPAC Name

N-[5-[(2,4-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide

InChI

InChI=1S/C17H13Cl2N3O3S/c1-24-12-5-2-10(3-6-12)16(23)20-17-22-21-15(26-17)9-25-14-7-4-11(18)8-13(14)19/h2-8H,9H2,1H3,(H,20,22,23)

InChI Key

JHWXCYBRFYTPPL-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)COC3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)COC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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